1-(7-Aminobenzofuran-2-yl)ethanone
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Overview
Description
1-(7-Aminobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 7th position and an ethanone group at the 2nd position of the benzofuran ring.
Preparation Methods
The synthesis of 1-(7-Aminobenzofuran-2-yl)ethanone can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(7-Aminobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Scientific Research Applications
1-(7-Aminobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(7-Aminobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: This compound has a methyl group instead of an amino group, leading to different chemical and biological properties.
1-(7-Bromobenzofuran-2-yl)ethanone:
1-(3-Aminobenzofuran-2-yl)ethanone: The amino group is positioned differently, affecting its chemical behavior and biological activity
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(7-amino-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
RJXUOWWWYKDOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)N |
Origin of Product |
United States |
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